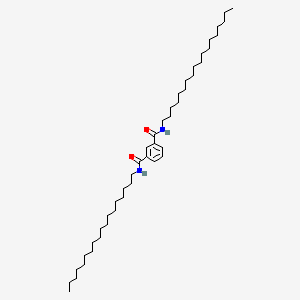
N~1~,N~3~-Dioctadecylbenzene-1,3-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~3~-Dioctadecylbenzene-1,3-dicarboxamide is a chemical compound characterized by its unique structure, which includes two octadecyl (C18) chains attached to a benzene ring through amide linkages. This compound is known for its hydrophobic properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Dioctadecylbenzene-1,3-dicarboxamide typically involves the reaction of benzene-1,3-dicarboxylic acid with octadecylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride, which then reacts with octadecylamine to yield the desired product. The reaction conditions often include refluxing in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of N1,N~3~-Dioctadecylbenzene-1,3-dicarboxamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified through recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
N~1~,N~3~-Dioctadecylbenzene-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The amide groups can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted amides or esters.
Scientific Research Applications
N~1~,N~3~-Dioctadecylbenzene-1,3-dicarboxamide has several scientific research applications, including:
Chemistry: Used as a surfactant and in the synthesis of other complex molecules.
Biology: Employed in the study of membrane proteins and lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants, coatings, and as an additive in various formulations.
Mechanism of Action
The mechanism of action of N1,N~3~-Dioctadecylbenzene-1,3-dicarboxamide involves its interaction with hydrophobic environments. The long octadecyl chains allow it to embed within lipid bilayers, affecting membrane fluidity and protein function. This property makes it useful in studying membrane dynamics and as a potential drug delivery agent .
Comparison with Similar Compounds
Similar Compounds
N,N’-Dioctadecylurea: Similar structure but with urea linkages instead of amide.
N,N’-Dioctadecylterephthalamide: Similar structure but with terephthalic acid instead of isophthalic acid.
N,N’-Dioctadecylsebacamide: Similar structure but with sebacic acid instead of isophthalic acid.
Uniqueness
N~1~,N~3~-Dioctadecylbenzene-1,3-dicarboxamide is unique due to its specific amide linkages and the presence of two long octadecyl chains, which confer distinct hydrophobic properties and make it particularly useful in applications requiring interaction with lipid environments .
Properties
CAS No. |
57467-22-8 |
|---|---|
Molecular Formula |
C44H80N2O2 |
Molecular Weight |
669.1 g/mol |
IUPAC Name |
1-N,3-N-dioctadecylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C44H80N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38-45-43(47)41-36-35-37-42(40-41)44(48)46-39-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-37,40H,3-34,38-39H2,1-2H3,(H,45,47)(H,46,48) |
InChI Key |
LIOYMLBYICWSGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C1=CC(=CC=C1)C(=O)NCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















